molecular formula C3H10N2 B571555 1,3-Propane-d6-diamine CAS No. 90375-98-7

1,3-Propane-d6-diamine

Cat. No. B571555
CAS RN: 90375-98-7
M. Wt: 80.164
InChI Key: XFNJVJPLKCPIBV-NMFSSPJFSA-N
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Description

1,3-Propane-d6-diamine, also known as 1,3-Diamino(propane-d6), is a stable isotope with a linear formula of H2NCD2CD2CD2NH2 . It has a molecular weight of 80.16 . It is commonly used in the preparation of cholinesterase inhibitors and thrombosis inhibitors .


Molecular Structure Analysis

The molecular structure of 1,3-Propane-d6-diamine can be represented by the SMILES string [2H]C([2H])(N)C([2H])([2H])C([2H])([2H])N . The InChI representation is 1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2,2D2,3D2 .


Physical And Chemical Properties Analysis

1,3-Propane-d6-diamine has a boiling point of 140 °C (lit.) and a melting point of -12 °C (lit.) . It has a density of 0.959 g/mL at 25 °C .

Scientific Research Applications

  • Epoxy Systems

    • Application : 1,3-Diaminopropane (1,3-PDA) is used as a chelating and cross-linking agent for epoxy systems .
    • Methods : In epoxy systems, 1,3-Diaminopropane can act as a hardener or curing agent. It reacts with the epoxy resin to form a cross-linked network, which gives the epoxy its characteristic high strength and chemical resistance .
    • Results : The use of 1,3-Diaminopropane in epoxy systems can enhance the mechanical properties and chemical resistance of the final product .
  • Pharmaceutical Synthesis

    • Application : 1,3-Diaminopropane is used in the synthesis of certain pharmaceuticals .
    • Methods : It can be used as a building block in the synthesis of various pharmaceutical compounds. For example, it is used in the synthesis of piroxantrone and losoxantrone .
    • Results : The use of 1,3-Diaminopropane in pharmaceutical synthesis can lead to the production of effective therapeutic agents .
  • Building Block for Polyamides

    • Application : 1,3-Diaminopropane can be used as a building block for the production of polyamides .
    • Methods : Polyamides are typically synthesized by the polymerization of a diamine with a diacid. In this case, 1,3-Diaminopropane can be polymerized with various diacids to produce a range of polyamides .
    • Results : The resulting polyamides can have a variety of properties depending on the specific diacid used, making them suitable for a wide range of applications .
  • Hardener for Epoxy Coatings and Composites

    • Application : 1,3-Diaminopropane is used as a hardener for epoxy coatings and composites .
    • Methods : In epoxy coatings and composites, 1,3-Diaminopropane can react with the epoxy resin to form a cross-linked network, which gives the epoxy its characteristic high strength and chemical resistance .
    • Results : The use of 1,3-Diaminopropane in epoxy coatings and composites can enhance the mechanical properties and chemical resistance of the final product .

Safety And Hazards

1,3-Propane-d6-diamine is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNJVJPLKCPIBV-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20711540
Record name (~2~H_6_)Propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3-Hexadeuteriopropane-1,3-diamine

CAS RN

90375-98-7
Record name (~2~H_6_)Propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90375-98-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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